Zinc citrate

Descripción general

Descripción

El citrato de zinc es una sal de zinc del ácido cítrico. Se utiliza comúnmente como suplemento dietético para tratar la deficiencia de zinc y como fuente de zinc, que es un oligoelemento esencial. El zinc juega un papel crucial en varios procesos biológicos, incluida la función inmunitaria, la síntesis de proteínas, la síntesis de ADN, la cicatrización de heridas y la división celular . El citrato de zinc es conocido por su absorción efectiva después de la administración oral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El citrato de zinc se puede sintetizar mediante la reacción de óxido de zinc o carbonato de zinc con ácido cítrico. La reacción generalmente implica disolver ácido cítrico en agua y luego agregar óxido de zinc o carbonato de zinc a la solución. La mezcla se agita y se calienta para facilitar la reacción, lo que da como resultado la formación de citrato de zinc. La reacción se puede representar de la siguiente manera:

3ZnO + 2C6H8O7→Zn3(C6H5O7)2+3H2O

Métodos de producción industrial: En entornos industriales, el citrato de zinc se produce mezclando ácido cítrico, óxido de zinc y agua en proporciones específicas. La mezcla se coloca en una caldera de reacción y se mantiene a una temperatura de 40-60 °C durante 60-70 minutos. Después de la reacción, se permite que la mezcla madure durante 30-40 minutos antes de cristalizarse, filtrarse, secarse y envasarse {_svg_3}.

Análisis De Reacciones Químicas

Tipos de reacciones: El citrato de zinc experimenta varias reacciones químicas, que incluyen:

Complejación: El citrato de zinc puede formar complejos con otros iones metálicos, como manganeso, cobalto y níquel.

Reactivos y condiciones comunes:

Complejación: Se utilizan reactivos como sales de manganeso, cobalto y níquel en reacciones de complejación con citrato de zinc.

Lixiviación: Se utilizan soluciones de citrato de amonio como agentes de lixiviación para extraer zinc de minerales.

Principales productos formados:

Aplicaciones Científicas De Investigación

Nutritional and Health Applications

Zinc Absorption and Bioavailability

Zinc citrate is recognized for its high bioavailability compared to other zinc salts. Research indicates that this compound is absorbed similarly to zinc gluconate, making it a viable alternative for dietary supplements aimed at preventing zinc deficiency. A study involving healthy adults showed that the median fractional absorption of zinc from this compound was 61.3%, comparable to 60.9% from zinc gluconate, while absorption from zinc oxide was significantly lower at 49.9% .

| Study | Population | Zinc Source | Absorption (%) |

|---|---|---|---|

| DiSilvestro et al. (2015) | Young adult women (N = 30) | This compound | 61.3 |

| Barrie et al. (1987) | Healthy volunteers (N = 15) | Zinc gluconate | 60.9 |

| Siepmann et al. (2005) | Healthy men (N = 12) | Zinc oxide | 49.9 |

Dental Health

This compound has been extensively studied for its role in oral health, particularly in reducing dental plaque and tartar formation. A long-term study demonstrated that continuous exposure to dentifrices containing this compound maintained its inhibitory effect on plaque growth without altering the microflora composition in children with varying caries increments . This suggests that this compound can be effectively incorporated into dental care products.

Cancer Research

Prostate Cancer Cell Regulation

Recent studies have investigated the effects of extracellular zinc and this compound on prostate cancer cell growth. It was found that both forms regulate cell survival and proliferation through a putative zinc-sensing receptor mechanism . This suggests that therapeutic strategies involving this compound may be useful in managing prostate cancer by modulating cellular responses.

Material Science Applications

Synthesis of Carbon Materials

This compound is utilized as a precursor for synthesizing carbon materials through thermal decomposition methods. Research demonstrated that upon heating, this compound decomposes to form nanocrystalline zinc oxide, which can be used as a hard template for creating mesoporous carbon materials with significant surface area and electrochemical properties . This application highlights the versatility of this compound beyond biological uses.

Mecanismo De Acción

El citrato de zinc ejerce sus efectos a través de varios mecanismos:

Función catalítica: El zinc actúa como cofactor para numerosas enzimas, facilitando varias reacciones bioquímicas.

Función estructural: El zinc estabiliza la estructura de las proteínas y las membranas celulares uniéndose a sitios específicos.

Función reguladora: El zinc regula la expresión génica y las vías de señalización celular.

Efectos antioxidantes y antiinflamatorios: El zinc compite con metales redox-activos, como el hierro y el cobre, para prevenir el daño oxidativo.

Comparación Con Compuestos Similares

El citrato de zinc se compara con otros compuestos de zinc en función de su biodisponibilidad y tasas de absorción:

Gluconato de zinc: El gluconato de zinc se encuentra comúnmente en suplementos de venta libre y tiene una tasa de absorción razonable.

Picolinato de zinc: El picolinato de zinc es altamente absorbido debido a su quelación con el ácido picolínico, lo que ayuda en la absorción eficiente por el sistema digestivo.

Sulfato de zinc: El sulfato de zinc tiene una biodisponibilidad más baja en comparación con el citrato de zinc y el gluconato de zinc.

Compuestos similares:

- Gluconato de zinc

- Picolinato de zinc

- Sulfato de zinc

El citrato de zinc destaca por su absorción efectiva, sabor agradable y amplia gama de aplicaciones en diversos campos.

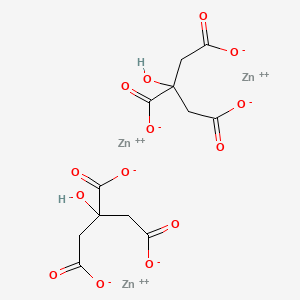

Propiedades

Número CAS |

546-46-3 |

|---|---|

Fórmula molecular |

C6H8O7Zn |

Peso molecular |

257.5 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |

InChI |

InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

Clave InChI |

RUWKZSPFMDVLRC-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |

Key on ui other cas no. |

546-46-3 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is zinc citrate considered a good source of zinc?

A1: this compound demonstrates comparable bioavailability to zinc gluconate in healthy adults when administered as a supplement without food. This suggests its potential as an alternative for addressing zinc deficiency.

Q2: How does this compound compare to zinc oxide in terms of absorption?

A2: Research indicates that zinc absorption from this compound is significantly higher than from zinc oxide when provided as a supplement without food. Some individuals exhibit minimal absorption from zinc oxide.

Q3: Can this compound influence the absorption of other minerals?

A3: Studies on rabbits revealed that administering this compound alongside water for 36 days influenced the concentration of various minerals in their tissues. Notably, increased doses of this compound (0.50 and 0.75 mg Zn/kg body weight) correlated with increased concentrations of zinc, cobalt, iron, and copper, particularly in blood and liver tissues.

Q4: What are the applications of this compound in oral care products?

A4: this compound is incorporated into dentifrices and mouthwashes due to its antimicrobial properties and its ability to inhibit bacterial growth and metabolism.

Q5: How effective is this compound in controlling dental plaque?

A5: Studies show that a dentifrice containing this compound resulted in a 13.7% reduction in mean calculus scores compared to a control dentifrice over three months.

Q6: Can this compound be combined with other agents for enhanced antiplaque effects?

A6: Combining this compound with triclosan in a dentifrice demonstrated a synergistic effect, leading to enhanced inhibition of overnight plaque regrowth compared to using either agent alone. This suggests a complementary action against existing plaque and new plaque formation.

Q7: Are there long-term effects of using this compound-containing dentifrices on oral flora?

A7: Research suggests that prolonged use of a this compound/triclosan dentifrice does not significantly alter the ecology of supragingival plaque or lead to the selection of triclosan-resistant bacteria.

Q8: How does this compound impact carbohydrate metabolism in diabetic rats?

A8: In streptozotocin-induced diabetic rats, this compound supplementation at doses of 20 and 50 mg Zn/kg body weight demonstrated a normalizing effect on carbohydrate metabolism markers. These markers included blood glucose, glycosylated hemoglobin, lactate, pyruvate, and the activities of lactate dehydrogenase and glucose-6-phosphate dehydrogenase in erythrocytes and liver tissue.

Q9: Can this compound combined with chromium citrate improve antioxidant defense in diabetic rats?

A9: The addition of chromium and zinc citrates to the diet of diabetic rats resulted in a decrease in lipid hydroperoxides content and an increase in antioxidant enzyme activity compared to diabetic rats not receiving the supplements. This suggests a potential role in mitigating oxidative stress associated with diabetes.

Q10: Can this compound be used as a precursor for nanomaterials?

A10: this compound serves as a valuable precursor for synthesizing various zinc oxide (ZnO) nanostructures. By controlling factors like concentration and the presence of additives such as trisodium citrate, researchers can manipulate the morphology of the resulting ZnO structures. These structures include sub-micron and micro-sized particles with diverse shapes like twin-cones, flowers, and hexagonal plates.

Q11: How does the thermal decomposition of this compound proceed?

A11: Thermal decomposition of this compound occurs in three stages within the temperature range of 50-420°C. This process yields nanocrystalline ZnO, with an average grain size of 23 nm, as confirmed through techniques like thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction analysis.

Q12: Can this compound be used for drug delivery applications?

A12: this compound can be encapsulated within whey protein nanoparticles for controlled release. This approach exhibits high encapsulation efficiency and sustained release of this compound in acidic environments, suggesting its potential in food and pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.